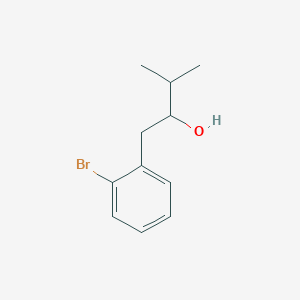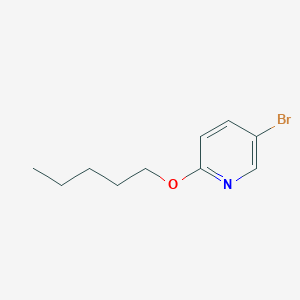
5-Bromo-2-(pentyloxy)pyridine
Vue d'ensemble
Description
5-Bromo-2-(pentyloxy)pyridine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of 5-Bromo-2-(pentyloxy)pyridine and similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The InChI code for 5-Bromo-2-(pentyloxy)pyridine is 1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10 (11)12-8-9/h5-6,8H,2-4,7H2,1H3 . The InChI key is DBSSHSZZCVYHCV-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-(pentyloxy)pyridine often involve the use of pinacol boronic esters. Protodeboronation of these esters has been reported, utilizing a radical approach .Applications De Recherche Scientifique
Spectroscopic Characterization and Theoretical Studies
5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally similar to 5-Bromo-2-(pentyloxy)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Theoretical studies involving density functional theory (DFT) were conducted to understand its geometric structure, vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Additionally, its interaction with pBR322 plasmid DNA and antimicrobial activities were explored, providing insights into its potential application in biophysical studies and antimicrobial research (Vural & Kara, 2017).
Regiocontrolled Polyarylation
A study on the regiocontrolled polyarylation of pyridine highlights a methodological advancement in the synthesis of pentaarylpyridine derivatives, which possess unique photophysical properties. This research underscores the compound's utility in developing environment-sensitive probes, potentially expanding its application in chemical sensors and molecular imaging (Doebelin et al., 2014).
Acidic Properties and Catalytic Investigation
Research on the acidic properties of niobium pentoxide supported on various substrates used pyridine chemisorption to analyze the Bronsted and Lewis acid sites. This work could inform the catalytic applications of pyridine derivatives in heterogeneous catalysis, specifically in enhancing the acidity and reactivity of supported catalysts (Datka et al., 1992).
Synthesis of Novel Pyridine-Based Derivatives
Another study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, with potential applications as chiral dopants for liquid crystals. These compounds were also evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating their potential in medicinal chemistry and material science (Ahmad et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-pentoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXBYWBEGVHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pentyloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)
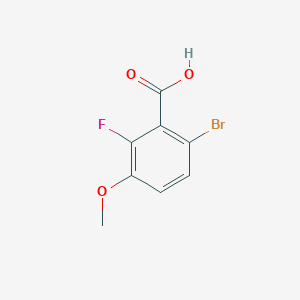
![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)
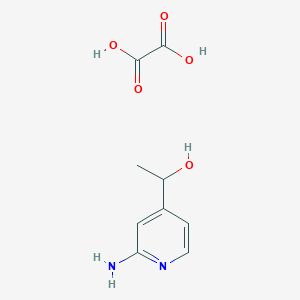
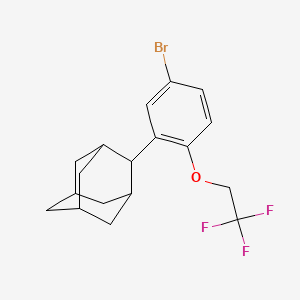
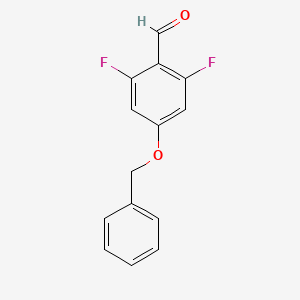
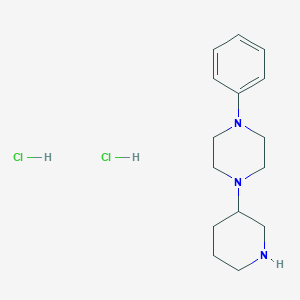
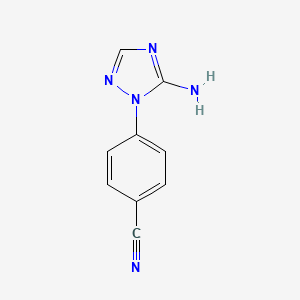
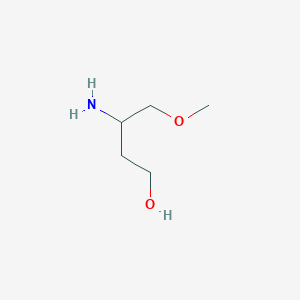
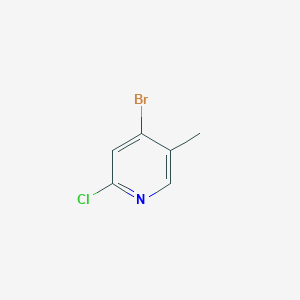
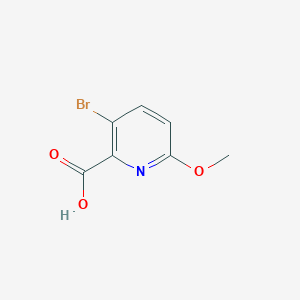
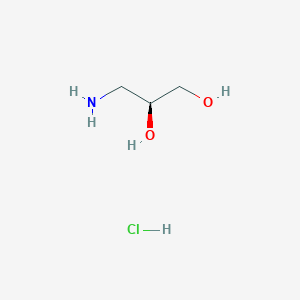
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)
